molecular formula C14H26O4 B13749723 Di-sec-butyl adipate CAS No. 38447-22-2

Di-sec-butyl adipate

Cat. No.: B13749723
CAS No.: 38447-22-2
M. Wt: 258.35 g/mol
InChI Key: MIICPMNQUSMWGD-UHFFFAOYSA-N
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Description

Di-sec-butyl adipate is an organic compound with the molecular formula C14H26O4. It is an ester derived from adipic acid and sec-butyl alcohol. This compound is known for its use as a plasticizer, which helps to increase the flexibility and durability of various materials, particularly in the production of plastics and synthetic rubbers.

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-sec-butyl adipate is typically synthesized through an esterification reaction between adipic acid and sec-butyl alcohol. The reaction is catalyzed by an acid, such as concentrated sulfuric acid, and involves heating the mixture to facilitate the formation of the ester bond. The general reaction can be represented as follows:

Adipic Acid+2sec-Butyl AlcoholDi-sec-butyl adipate+Water\text{Adipic Acid} + 2 \text{sec-Butyl Alcohol} \rightarrow \text{this compound} + \text{Water} Adipic Acid+2sec-Butyl Alcohol→Di-sec-butyl adipate+Water

Industrial Production Methods

In an industrial setting, the production of this compound involves the following steps:

    Esterification: Adipic acid and sec-butyl alcohol are mixed in a reaction vessel with a catalytic amount of concentrated sulfuric acid. The mixture is heated to reflux, allowing the reaction to proceed and water to be removed.

    Separation: The reaction mixture is then cooled, and the ester product is separated from the aqueous layer.

    Purification: The crude this compound is purified through distillation or other purification techniques to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Di-sec-butyl adipate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to adipic acid and sec-butyl alcohol.

    Oxidation: Under strong oxidative conditions, the ester can be oxidized to form adipic acid and other by-products.

    Reduction: Although less common, reduction reactions can convert the ester into alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

    Hydrolysis: Adipic acid and sec-butyl alcohol.

    Oxidation: Adipic acid and other oxidation by-products.

    Reduction: Sec-butyl alcohols.

Scientific Research Applications

Di-sec-butyl adipate has a wide range of applications in scientific research and industry:

    Chemistry: Used as a plasticizer in the production of flexible polymers and resins.

    Biology: Employed in the formulation of certain biological assays and experiments where plasticizers are required.

    Medicine: Utilized in the development of drug delivery systems and medical devices that require flexible materials.

    Industry: Commonly used in the manufacturing of coatings, adhesives, and sealants to enhance flexibility and durability.

Comparison with Similar Compounds

Similar Compounds

    Di-n-butyl adipate: Another ester of adipic acid, but with n-butyl alcohol instead of sec-butyl alcohol.

    Diisobutyl adipate: An ester of adipic acid with isobutyl alcohol.

Uniqueness

Di-sec-butyl adipate is unique due to the branching in the sec-butyl groups, which can impart different physical properties compared to its straight-chain counterparts. This branching can affect the compound’s solubility, melting point, and plasticizing efficiency, making it suitable for specific applications where these properties are advantageous.

Properties

38447-22-2

Molecular Formula

C14H26O4

Molecular Weight

258.35 g/mol

IUPAC Name

dibutan-2-yl hexanedioate

InChI

InChI=1S/C14H26O4/c1-5-11(3)17-13(15)9-7-8-10-14(16)18-12(4)6-2/h11-12H,5-10H2,1-4H3

InChI Key

MIICPMNQUSMWGD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=O)CCCCC(=O)OC(C)CC

Origin of Product

United States

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